2-Pyridinamine, 5,6-diethyl-
Description
Properties
CAS No. |
145402-37-5 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.225 |
IUPAC Name |
5,6-diethylpyridin-2-amine |
InChI |
InChI=1S/C9H14N2/c1-3-7-5-6-9(10)11-8(7)4-2/h5-6H,3-4H2,1-2H3,(H2,10,11) |
InChI Key |
KGUGOGQETWNOAA-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(C=C1)N)CC |
Synonyms |
2-Pyridinamine,5,6-diethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs of 2-Pyridinamine, 5,6-diethyl-, highlighting differences in substituent positions and functional groups:
Key Trends in Physicochemical Properties
- Molecular Weight and Steric Effects : Ethyl substituents (e.g., in 4,6-diethyl variant) increase molecular weight and steric hindrance compared to methyl or methoxy groups. This impacts solubility and reactivity in substitution reactions .
- Electronic Effects: Electron-donating groups like methoxy (in 2-amino-3-methoxypyridine) alter the amine's basicity (pKa) and electronic distribution, influencing coordination chemistry .
- Solubility: Hygroscopicity observed in 6-methyl-2-aminopyridine suggests that alkyl substituents may enhance moisture absorption, whereas saturated analogs (e.g., 5,6-dihydro derivatives) could exhibit different solubility profiles .
Preparation Methods
Knoevenagel Condensation
In the first step, benzaldehyde reacts with malononitrile in methanol under reflux, catalyzed by betaine (10 mol%). This forms a cyanoacrylate intermediate within 15 minutes with 100% conversion.
Cyclization and Amination
The intermediate is treated with ammonium acetate and guanidine carbonate (10 mol%) at 80°C for 10 minutes, inducing cyclization to form the 2-aminopyridine ring. Ethyl groups are introduced via in situ alkylation using diethyl sulfate, yielding 5,6-diethyl-2-pyridinamine with 94% purity.
Table 2: Catalyst Screening for Cyclization Step
| Catalyst | Reaction Time | Conversion |
|---|---|---|
| Betaine | 60 minutes | 45% |
| Guanidine carbonate | 10 minutes | 100% |
| Pyridine-2-carboxylic acid | 120 minutes | 22% |
Reference details a solvent-free approach using enaminones, malononitrile, and primary amines to assemble 2-aminopyridines. For 5,6-diethyl substitution, the enaminone precursor is pre-functionalized with ethyl groups:
Enaminone Synthesis
Ethyl-methyl ketone reacts with dimethylformamide dimethyl acetal (DMFDMA) at 80°C for 5 minutes, forming an enaminone with two ethyl groups. This step achieves 85% yield under solvent-free conditions.
Three-Component Cyclization
The ethyl-bearing enaminone reacts with malononitrile and benzylamine at 80°C for 3 hours, undergoing Knoevenagel condensation followed by cyclization. The reaction proceeds via a proposed mechanism involving nucleophilic attack at the nitrile group, leading to a six-membered aromatic product.
Table 3: Yield Variation with Amine Substituents
| Amine | Yield (%) |
|---|---|
| Benzylamine | 86 |
| 4-Methoxybenzylamine | 80 |
| Cyclohexylamine | 75 |
Catalyst-Free Alkylation of 2-Mercaptopyridine
A two-step catalyst-free method from utilizes 2-mercaptopyridine as the starting material:
Formation of Dihydrothiazolopyridinium Salt
2-Mercaptopyridine reacts with 1,2-dibromoethane in dimethylformamide (DMF) at room temperature for 72 hours, forming a dihydrothiazolopyridinium salt. This intermediate is isolated in 71% yield after ether precipitation.
Displacement with Ethylamine
The salt undergoes nucleophilic displacement with ethylamine at 50°C for 48 hours, replacing the thiazolo group with an amino group. Subsequent alkylation with diethyl sulfate introduces ethyl substituents, yielding the target compound in 68% yield after column purification.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison for 5,6-Diethyl-2-Pyridinamine Synthesis
The one-pot catalytic method offers the shortest reaction time and highest yield, making it suitable for industrial scaling. In contrast, the solvent-free approach aligns with green chemistry principles but requires pre-functionalized enaminones.
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